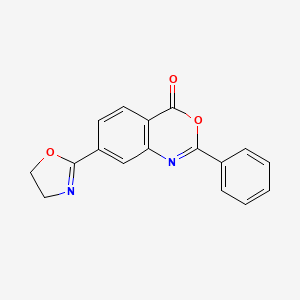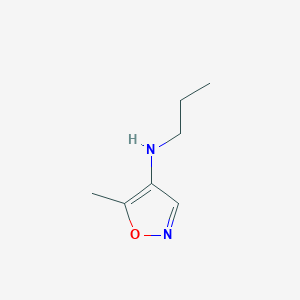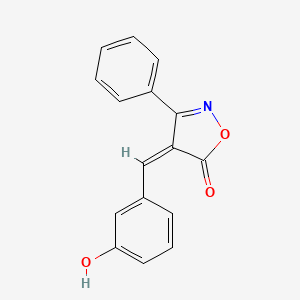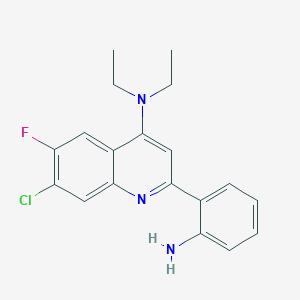
4-Quinolinamine, 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an aminophenyl group, a chloro group, a diethylamino group, and a fluoro group attached to a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of the targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminophenyl derivatives: These compounds share the aminophenyl group and exhibit similar chemical reactivity.
Chloroquinoline derivatives: Compounds with a chloro group attached to the quinoline core.
Fluoroquinoline derivatives: Compounds with a fluoro group attached to the quinoline core.
Uniqueness
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
143101-36-4 |
|---|---|
Molekularformel |
C19H19ClFN3 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine |
InChI |
InChI=1S/C19H19ClFN3/c1-3-24(4-2)19-11-18(12-7-5-6-8-16(12)22)23-17-10-14(20)15(21)9-13(17)19/h5-11H,3-4,22H2,1-2H3 |
InChI-Schlüssel |
LOTHYJWNYLCLOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=NC2=CC(=C(C=C21)F)Cl)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


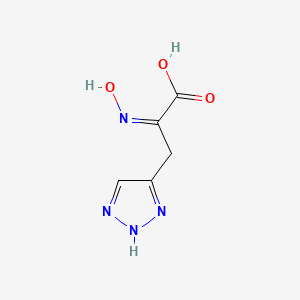

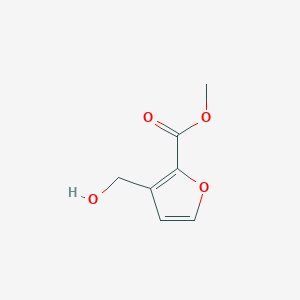
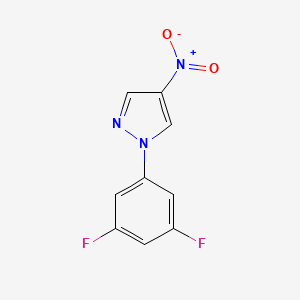
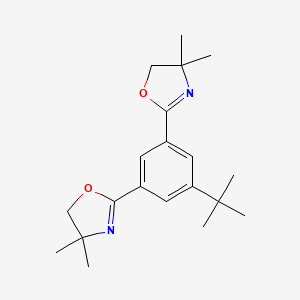
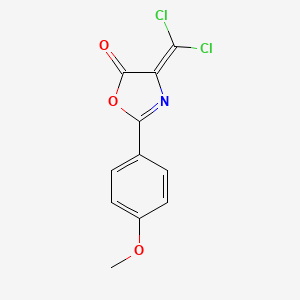
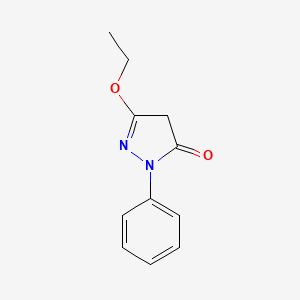
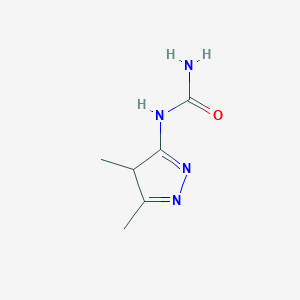
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
